2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

Description

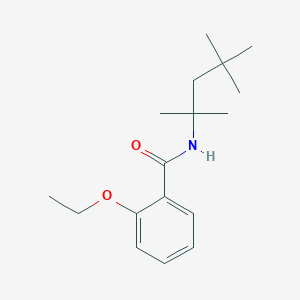

2-Ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide: (Figure 1) is a chemical compound with the IUPAC name N-benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-ethoxy}-ethylammonium chloride . Its molecular structure consists of a positively charged atom covalently bonded to four carbon atoms, one of which forms a longer alkyl chain. This compound exhibits antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses, including methicillin-resistant Staphylococcus aureus, hepatitis B and C viruses, and HIV . Beyond its antimicrobial properties, it finds applications in various products such as detergents, creams, and antiseptics.

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide |

InChI |

InChI=1S/C17H27NO2/c1-7-20-14-11-9-8-10-13(14)15(19)18-17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3,(H,18,19) |

InChI Key |

LYYIVLCTGIRSKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods prioritize efficiency, yield, and cost-effectiveness. proprietary information often restricts public access to detailed industrial processes.

Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed due to commercial considerations.

Major Products: The major products formed from these reactions depend on the specific reaction type. For instance:

- Oxidation may yield corresponding oxides.

- Reduction could lead to amine derivatives.

- Substitution reactions may result in modified benzamide derivatives.

Scientific Research Applications

Preservatives: Due to its antimicrobial properties, this compound is used as a preservative in cosmetics, toiletries, and skin care products.

Surface Disinfection: In the food industry, it serves as a surface disinfectant .

Antiseptics: Found in topical applications, mouthwashes, and anti-itch ointments.

Cold Sterilization: Used in medical procedures.

Spermicidal Applications: Contributes to contraceptive products.

Detergents: Incorporated for its antimicrobial effects.

Astringents: Used in cosmetic formulations.

Mechanism of Action

The precise mechanism by which 2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide exerts its effects remains an area of ongoing research. It likely involves interactions with cellular membranes and essential biomolecules.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique combination of antimicrobial activity and industrial versatility sets it apart. Similar compounds include benzalkonium chloride and cetylpyridinium chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.